molecular formula C11H11F3O3 B1398616 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid CAS No. 1206593-28-3

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid

Cat. No. B1398616
M. Wt: 248.2 g/mol
InChI Key: WRQKZAJHRRGAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Ethoxy-3-(trifluoromethyl)phenylacetic acid” is a laboratory chemical . It is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in catalytic protodeboronation . This process was applied to methoxy protected compounds .


Molecular Structure Analysis

The molecular formula of “4-Ethoxy-3-(trifluoromethyl)phenylacetic acid” is C₁₁H₁₁F₃O₃ . Its molecular weight is 248.20 g/mol .


Chemical Reactions Analysis

“4-(Trifluoromethyl)phenylacetic acid” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd(OAc)2, KHCO3, and t-amyl alcohol .


Physical And Chemical Properties Analysis

“4-Ethoxy-3-(trifluoromethyl)phenylacetic acid” is a solid at room temperature . Its InChI code is 1S/C11H11F3O3/c1-2-17-9-4-3-7(6-10(15)16)5-8(9)11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16) .

Scientific Research Applications

Synthesis and Intermediate Uses

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid serves as a key intermediate in the synthesis of various pharmaceutical and chemical compounds. For example, it is involved in the efficient and cost-effective synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a crucial intermediate for the preparation of repaglinide, an oral hypoglycemic agent. This synthesis demonstrates an improvement in yield and purity over previous methods, highlighting its significance in the pharmaceutical industry (M. Salman et al., 2002).

Organic Chemistry and Synthesis of Derivatives

In the field of organic chemistry, 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid is used in creating functionalized (trifluoromethyl)benzenes and -pyridines. Its derivatives have been prepared by Wittig methylenation, leading to compounds like 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, which are then used in further chemical reactions (J. Volle & M. Schlosser, 2002). Additionally, its role in the synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid via simultaneous esterification and etherification is notable (W. Mi, 2006).

Applications in Medicinal Chemistry

In medicinal chemistry, 4-Ethoxy-3-(trifluoromethyl)phenylacetic acid derivatives play a crucial role. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, is used as a building block for the preparation of various trifluoromethyl-substituted heteroarenes, crucial in synthesizing drugs like Celebrex® (celecoxib), a nonsteroidal anti-inflammatory drug (H. Sommer et al., 2017).

Peptide Synthesis

The compound also finds application in peptide synthesis. The trifluoro-3-oxo-1-butenyl group, derived from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, is used as a protecting group for the N-H terminal of amino acids in peptide synthesis. This approach ensures the formation of peptide bonds without racemization, which is crucial in the synthesis of peptides and proteins (M. G. Gorbunova et al., 1991).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[4-ethoxy-3-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-2-17-9-4-3-7(6-10(15)16)5-8(9)11(12,13)14/h3-5H,2,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQKZAJHRRGAJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701248854
Record name 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-(trifluoromethyl)phenylacetic acid

CAS RN

1206593-28-3
Record name 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206593-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(trifluoromethyl)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701248854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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